molecular formula C16H16N2 B385700 2-(2-Ethylphenyl)-1-isoindolinimine

2-(2-Ethylphenyl)-1-isoindolinimine

Cat. No.: B385700
M. Wt: 236.31g/mol
InChI Key: QKTISUUKCPDFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethylphenyl)-1-isoindolinimine is a nitrogen-containing heterocyclic compound characterized by an isoindolinimine core substituted with a 2-ethylphenyl group. The isoindolinimine moiety consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered ring containing two nitrogen atoms, one of which is part of an imine functional group (C=N).

Properties

Molecular Formula

C16H16N2

Molecular Weight

236.31g/mol

IUPAC Name

2-(2-ethylphenyl)-3H-isoindol-1-imine

InChI

InChI=1S/C16H16N2/c1-2-12-7-4-6-10-15(12)18-11-13-8-3-5-9-14(13)16(18)17/h3-10,17H,2,11H2,1H3

InChI Key

QKTISUUKCPDFFF-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2CC3=CC=CC=C3C2=N

Canonical SMILES

CCC1=CC=CC=C1N2CC3=CC=CC=C3C2=N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key examples from the literature include:

3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one

  • Structural Features: Contains a dihydroquinazolinone core (a fused bicyclic system with a ketone group) substituted with a 2-ethylphenyl group and a methyl group.
  • Key Differences: The quinazolinone core includes a carbonyl group (C=O) instead of an imine (C=N), altering electronic properties and hydrogen-bonding capacity.
  • Applications: Quinazolinones are widely studied for antimicrobial, anticancer, and anti-inflammatory activities due to their ability to interact with biological targets like kinases .

8-Chloro-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine

  • Structural Features : A triazolobenzodiazepine framework with chlorine and phenyl substituents.
  • Key Differences : The fused triazole and benzodiazepine rings introduce multiple nitrogen atoms and aromaticity, contrasting with the isoindolinimine’s simpler bicyclic system.
  • Applications : Benzodiazepine derivatives are clinically significant for their anxiolytic and sedative properties, though this specific derivative’s activity is undocumented .

2-[2-[(4-Ethoxyphenyl)methyl]benzimidazol-1-yl]- (Fragment)

  • Structural Features : A benzimidazole core with a 4-ethoxyphenylmethyl substituent.
  • Key Differences : Benzimidazoles contain two nitrogen atoms in a fused ring system but lack the imine functionality present in isoindolinimines.
  • Applications : Benzimidazoles are explored for antiparasitic and antiviral activities, leveraging their ability to bind biomacromolecules .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Potential Applications
2-(2-Ethylphenyl)-1-isoindolinimine Isoindolinimine Imine (C=N), ethylphenyl Undocumented, likely pharmacological
3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one Dihydroquinazolinone Ketone (C=O), ethylphenyl Antimicrobial, anticancer
8-Chloro-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine Triazolobenzodiazepine Triazole, benzodiazepine Anxiolytic (theoretical)
Benzimidazole derivative Benzimidazole Benzimidazole, ethoxyphenyl Antiparasitic, antiviral

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